molecular formula C21H17F2N3O3 B2638556 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021217-04-8

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2638556
CAS No.: 1021217-04-8
M. Wt: 397.382
InChI Key: CVEHCQDBIMOQEJ-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in oncology. Its molecular architecture incorporates two privileged scaffolds in medicinal chemistry: an isoxazole and a 5-oxopyrrolidine. The 5-oxopyrrolidine-3-carboxylic acid derivative serves as a key β-amino acid-based building block, a class known for its role in metabolic and immune system regulatory processes . This core structure is frequently investigated for its potential to inhibit cancer cell proliferation and migration . The molecule is further functionalized with a 2,4-difluorophenyl-substituted isoxazole moiety. The incorporation of fluorine atoms is a strategic design element in modern drug candidates, as it can profoundly influence a molecule's conformation, metabolic stability, and capacity for hydrogen bonding with biological targets . Isoxazole derivatives themselves have documented applications in the development of therapeutically active compounds . The specific combination of these features suggests potential research applications for this compound as a candidate for evaluating cytotoxic activity, particularly against aggressive cancer cell lines such as triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . Researchers can utilize this compound to probe its mechanism of action, which may involve the induction of apoptosis, inhibition of tumor cell migration, and efficacy in 3D culture models that better represent the tumor microenvironment .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c22-14-6-7-17(18(23)9-14)19-10-15(25-29-19)11-24-21(28)13-8-20(27)26(12-13)16-4-2-1-3-5-16/h1-7,9-10,13H,8,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEHCQDBIMOQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 2,4-difluorophenyl precursor and a suitable nitrile oxide.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a condensation reaction with a phenyl-substituted pyrrolidine derivative.

    Final Coupling: The final step involves coupling the isoxazole and pyrrolidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and isoxazole rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and activity.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with two analogs from the evidence:

Property Target Compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Core Structure Pyrrolidine-carboxamide Pyrrolidine-carboxamide Pyridine-carboxamide
Aromatic Substituents 2,4-Difluorophenyl (isoxazole), phenyl (pyrrolidine) 4-Fluorophenyl (pyrrolidine) 2,4-Difluorophenyl (amide), 3-(trifluoromethyl)phenyl (pyridine)
Heterocyclic Groups Isoxazole 1,3,4-Thiadiazole None (pyridine core)
Key Functional Groups 5-Oxo pyrrolidine, amide linker 5-Oxo pyrrolidine, isopropyl-substituted thiadiazole 6-Oxo pyridine, chloro, trifluoromethyl
Molecular Formula C₂₂H₁₈F₂N₂O₃ (estimated) C₁₇H₁₈FN₃O₂S C₂₀H₁₂ClF₅N₂O₂
Molecular Weight ~408.4 g/mol 371.41 g/mol 450.77 g/mol

Key Observations

Core Flexibility vs. Rigidity :

  • The target compound and share a pyrrolidine-carboxamide backbone, which may confer conformational flexibility. In contrast, employs a pyridine-carboxamide core, introducing rigidity and planar aromaticity. Pyridine derivatives often exhibit enhanced metabolic stability but reduced solubility compared to pyrrolidines .

Fluorination Patterns: The 2,4-difluorophenyl group in the target compound and is a common motif in drug design due to its ability to enhance bioavailability and binding affinity via hydrophobic interactions and reduced metabolic degradation. However, uses a mono-fluorinated phenyl group, which may reduce steric bulk but also diminish electronic effects .

Heterocyclic Modifications: Replacing isoxazole (target compound) with thiadiazole () alters electronic properties. Conversely, isoxazoles offer moderate electron-withdrawing effects and metabolic resistance .

Substituent Effects :

  • The isopropyl group in increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. In , the trifluoromethyl group amplifies hydrophobicity and electron-withdrawing effects, likely improving target binding but increasing metabolic liabilities .

Discussion of Research Findings (Inferred)

  • Metabolic Stability : The pyrrolidine ring in the target compound may offer better metabolic stability than pyridine derivatives (e.g., ) due to reduced susceptibility to oxidative metabolism.
  • Solubility : The absence of highly hydrophobic groups (e.g., trifluoromethyl in ) in the target compound may improve aqueous solubility, a critical factor for oral bioavailability.

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways.

PropertyValue
Common NameThis compound
CAS Number1021217-04-8
Molecular FormulaC21H17F2N3O3
Molecular Weight397.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl group and isoxazole ring enhance the compound's ability to modulate enzyme activity or receptor signaling pathways, potentially leading to various pharmacological effects such as:

  • Antimicrobial Activity : Compounds with isoxazole rings have shown promising antimicrobial properties, which may be enhanced by the difluorophenyl substituent.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through inhibition of inflammatory mediators.
  • Neuroprotective Potential : The compound could play a role in neuroprotection by modulating cholinergic pathways, which are crucial for cognitive functions.

Research Findings

Recent studies have explored the biological efficacy of this compound in various contexts:

  • Anticonvulsant Properties : In animal models of epilepsy, derivatives of isoxazole compounds have shown potential anticonvulsant activity.
  • Cancer Cell Lines : The antiproliferative effects against breast, colon, and lung cancer cell lines were evaluated, indicating that modifications in the isoxazole structure can significantly affect biological activity .
  • Enzyme Inhibition Studies : The compound's ability to inhibit key enzymes involved in neurodegenerative diseases has been investigated, providing insights into its potential use in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of similar compounds against various cancer cell lines. Results indicated that modifications on the isoxazole and pyrrolidine structures could lead to significant reductions in cell viability, suggesting a promising avenue for developing anticancer agents.

Case Study 2: Neuroprotective Effects

Research focused on the dual inhibition of acetylcholinesterase (AChE) and beta-secretase (BACE1) by derivatives of this compound showed that it could enhance cognitive function and provide neuroprotection in models of Alzheimer's disease .

Q & A

Q. Key Conditions :

  • Solvent choice (DMF, THF, or dichloromethane) for solubility and reactivity .
  • Temperature control (room temperature to 80°C) to avoid side reactions .
  • Use of bases (e.g., K₂CO₃) to deprotonate intermediates and drive reactions to completion .
  • Monitoring via TLC or HPLC to confirm intermediate purity .

What spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?

Q. Basic Analytical Techniques

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.5 ppm, pyrrolidine carbonyl at ~170 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Advanced Applications :

  • 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities in the pyrrolidine ring .
  • X-ray Crystallography : Validate absolute configuration for crystallizable intermediates .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Basic Screening Approaches

  • In Vitro Assays : Test antimicrobial activity (MIC against Gram+/Gram– bacteria) or enzyme inhibition (e.g., elastase, kinase assays) using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. Advanced Mechanistic Studies :

  • Target Identification : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for suspected targets .
  • Metabolic Stability : Assess half-life in liver microsomes to predict pharmacokinetics .

How can researchers optimize reaction yields for the coupling of the pyrrolidine-3-carboxamide moiety with the isoxazole-containing fragment?

Q. Advanced Optimization Strategies

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .
  • Catalyst Selection : Test Pd-based catalysts for Suzuki-Miyaura couplings or ZnCl₂ for acid-mediated condensations .
  • Ultrasound Assistance : Apply sonication to reduce reaction time (e.g., from 24h to 4h) and improve yields by 15–20% .
  • DoE (Design of Experiments) : Systematically vary temperature, stoichiometry, and solvent ratios to identify optimal conditions .

What strategies are recommended for resolving contradictory data in solubility or stability studies of this compound?

Q. Advanced Data Contradiction Analysis

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .
  • Solvent System Reevaluation : Test alternative buffers (e.g., PBS vs. Tris-HCl) or co-solvents (DMSO/PEG) for solubility studies .
  • Degradation Pathways : Conduct forced degradation studies (heat, light, pH extremes) with LC-MS to identify labile functional groups (e.g., amide hydrolysis) .

How should researchers address discrepancies in biological activity data reported across different studies?

Q. Methodological Reconciliation

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
  • Metabolite Interference : Test for off-target effects using metabolite profiling (e.g., CYP450 inhibition assays) .
  • Structural Analog Comparison : Compare activity with derivatives lacking the difluorophenyl group to isolate pharmacophore contributions .

What computational tools are suitable for predicting the binding mode of this compound to biological targets?

Q. Advanced Computational Approaches

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., neutrophil elastase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., His57 in serine proteases) .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

What are the critical considerations for scaling up the synthesis of this compound from lab to pilot plant?

Q. Advanced Process Chemistry

  • Safety Protocols : Mitigate exothermic risks in cycloadditions using jacketed reactors with temperature control .
  • Solvent Recovery : Implement distillation systems for DMF or THF reuse to reduce costs .
  • Continuous Flow Systems : Optimize residence time and pressure for high-yield, reproducible couplings .

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